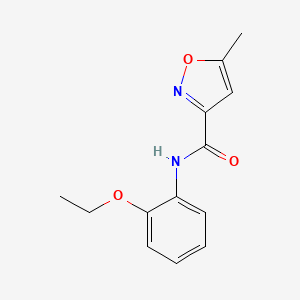![molecular formula C13H15FN2O B5127020 1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole, also known as Fluconazole, is an antifungal medication that is used to treat various fungal infections. It belongs to the triazole family of antifungal agents and is considered to be a broad-spectrum antifungal drug. The chemical formula of Fluconazole is C13H12F2N6O, and its molecular weight is 306.27 g/mol.
Mecanismo De Acción
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption of the fungal cell membrane leads to cell death and ultimately results in the eradication of the fungal infection.
Biochemical and Physiological Effects:
This compound is rapidly absorbed after oral administration and reaches peak plasma concentrations within one to two hours. It is extensively metabolized in the liver and excreted in the urine. This compound has a half-life of approximately 30 hours, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole has several advantages for use in laboratory experiments. It is a relatively inexpensive drug and is widely available. It is also easy to administer and has a low toxicity profile. However, this compound has limitations in terms of its spectrum of activity. It is only effective against certain types of fungi and is not effective against bacterial infections.
Direcciones Futuras
There are several future directions for research on 1-[4-(2-fluorophenoxy)butyl]-1H-imidazole. One area of focus is the development of new formulations of the drug that can be used to treat resistant fungal infections. Another area of research is the investigation of this compound's potential use in the treatment of other types of infections, such as bacterial infections. Additionally, the mechanism of action of this compound is still not fully understood, and further research is needed to elucidate the details of this process.
Métodos De Síntesis
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole can be synthesized by a variety of methods. One of the most common methods involves the reaction of 2,4-difluorobenzyl chloride with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base. This reaction produces the intermediate 1-[4-(2,4-difluorophenyl)-1,3-dithiolan-2-yl]butan-3-ol, which is then treated with 1,2-dimethylimidazole to produce this compound.
Aplicaciones Científicas De Investigación
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole has been extensively studied for its antifungal activity. It has been shown to be effective against a wide range of fungal infections, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. This compound is also used in the treatment of systemic fungal infections, such as candidemia and cryptococcal meningitis.
Propiedades
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-5-1-2-6-13(12)17-10-4-3-8-16-9-7-15-11-16/h1-2,5-7,9,11H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYADNRUQSAZGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)
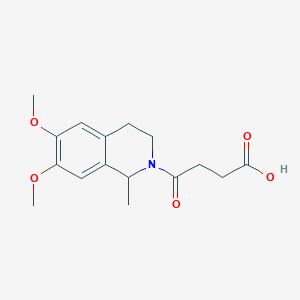
![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
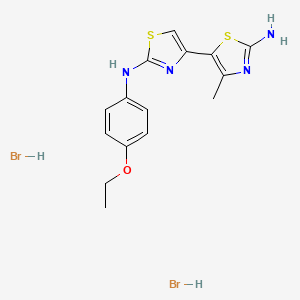
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)
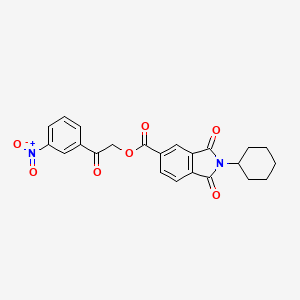
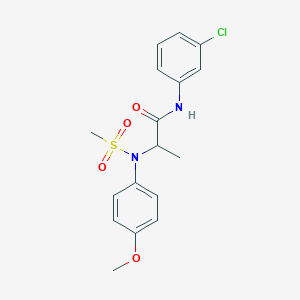
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)
